4-[(E)-(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenol, also known as CAN508 or Cdk9 Inhibitor II, is a synthetic small molecule belonging to the class of 4-arylazo-3,5-diamino-1H-pyrazoles. [] It acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. [] This selectivity makes it a valuable tool in scientific research, particularly in areas like cancer biology and transcriptional regulation. []
CAN508 is classified as a small molecule inhibitor targeting cyclin-dependent kinases. It is derived from the class of compounds known as 2-(phenylamino)pyrimidines, which have been identified for their potent inhibitory effects on cyclin-dependent kinase 9. The compound's structure allows for selective binding to the ATP-binding site of cyclin-dependent kinase 9, distinguishing it from other kinases such as cyclin-dependent kinase 2 .
The synthesis of CAN508 involves several key steps that highlight its chemical versatility. One notable method includes the acylation and Suzuki-Miyaura coupling reactions, which facilitate the introduction of various substituents on the pyrimidine core. For instance, a typical synthetic route may involve:
The molecular structure of CAN508 can be represented as follows:
The compound features a pyrimidine ring substituted with a phenylamino group, which is essential for its biological activity. Structural studies using X-ray crystallography have revealed that CAN508 binds within the ATP-binding pocket of cyclin-dependent kinase 9, forming critical hydrogen bonds with specific amino acid residues, enhancing its selectivity over other kinases .
CAN508 undergoes various chemical reactions that are pivotal for its activity and modification:
The mechanism by which CAN508 exerts its effects involves competitive inhibition at the ATP-binding site of cyclin-dependent kinase 9. This inhibition disrupts the kinase's ability to phosphorylate substrates necessary for transcriptional regulation, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specificity of CAN508 for cyclin-dependent kinase 9 is attributed to unique structural interactions that differ from those with other kinases, such as cyclin-dependent kinase 2 .
These properties are crucial for formulation development in pharmaceutical applications.
CAN508 has significant potential in cancer research due to its selective inhibition of cyclin-dependent kinase 9. Its applications include:
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that govern cell cycle progression and transcriptional regulation. Dysregulation of specific CDKs, particularly CDK9 and CDK2, drives cancer pathogenesis through distinct mechanisms. CDK9, the catalytic subunit of Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II) at Ser2 residues. This activity is essential for the transition from transcriptional initiation to productive elongation of mRNA. Critically, CDK9 enables the rapid synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1, survivin) that cancer cells depend on for survival [2] [4] [8]. Inhibition of CDK9 triggers apoptosis by depleting these pro-survival factors.
CDK2 partners with cyclins E and A to regulate the G1/S and S phase transitions. Overactivation of CDK2 promotes uncontrolled proliferation in cancers with Rb pathway alterations (e.g., cyclin E amplification, p16 loss). Unlike cell cycle CDKs (CDK1, CDK4/6), CDK9’s role in transcription makes it a master regulator of oncogenic gene expression programs. Both kinases are validated therapeutic targets, but their structural similarities pose challenges for selective inhibition. Dual targeting offers a strategy to simultaneously disrupt cancer cell proliferation and survival networks [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7